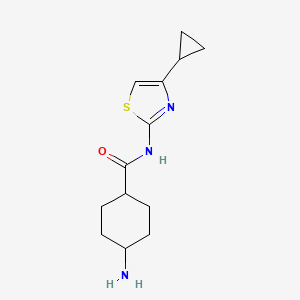![molecular formula C14H21BrN2O B7559601 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It is a synthetic compound that has gained popularity among the scientific community for its potential use in pain management and addiction treatment. Brorphine is a derivative of the opioid agonist, buprenorphine, and has a similar chemical structure. In
Mecanismo De Acción
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has partial agonist activity at the kappa-opioid receptor, which is involved in the regulation of mood and behavior. This compound's binding to these receptors leads to the activation of the G-protein signaling pathway, resulting in the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects
This compound has been found to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to have a longer duration of action compared to other opioids, making it a potential candidate for sustained pain relief. This compound has been found to have a lower risk of abuse and dependence compared to other opioids, making it a promising candidate for addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. Another advantage is its lower risk of abuse and dependence compared to other opioids, making it a safer alternative for researchers. However, one limitation is the lack of clinical data on this compound, which makes it difficult to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide. One direction is to further investigate its potential use in pain management and addiction treatment. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy. Additionally, future research could focus on developing new derivatives of this compound with improved properties, such as increased potency or longer duration of action.
Conclusion
In conclusion, this compound is a promising research chemical that has gained popularity among the scientific community for its potential use in pain management and addiction treatment. Its high affinity for the mu-opioid receptor and lower risk of abuse and dependence make it a safer alternative to other opioids. However, further research is needed to determine its safety and efficacy in humans and to develop new derivatives with improved properties.
Métodos De Síntesis
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide can be synthesized by reacting 2-bromobenzyl chloride with N-ethyl-N-(2-hydroxyethyl)amine in the presence of sodium carbonate. The resulting intermediate is then reacted with N-isopropylacetyl chloride to form this compound. The purity of this compound can be increased by recrystallization from methanol.
Aplicaciones Científicas De Investigación
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide has been studied for its potential use in pain management and addiction treatment. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been shown to have a lower risk of abuse and dependence compared to other opioids, making it a promising candidate for addiction treatment.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(10-14(18)16-11(2)3)9-12-7-5-6-8-13(12)15/h5-8,11H,4,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCAUKMCZJMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

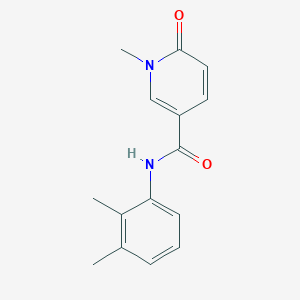
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

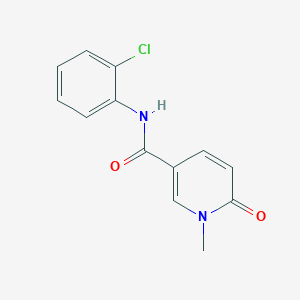
![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)

![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
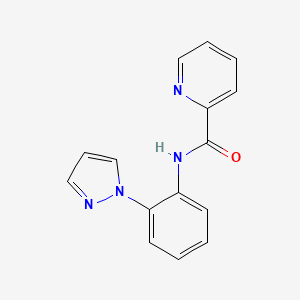

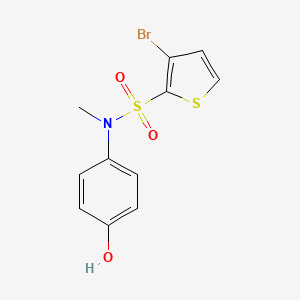
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
